

3-Methoxyphthalide chemical structure and properties

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Compound of Interest

Compound Name: 3-Methoxyphthalide

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3-Methoxyphthalide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphthalide, with the CAS number 4122-57-0, is a methoxy-substituted derivative of phthalide.^[1] Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring, and they are found in a variety of natural products, exhibiting a wide range of biological activities.^{[2][3]} This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and spectroscopic data of **3-Methoxyphthalide**. While specific biological activities for this particular compound are not extensively documented, the known bioactivities of the broader phthalide class suggest its potential for further investigation in medicinal chemistry and drug discovery.

Chemical Structure and Properties

3-Methoxyphthalide, also known as 3-Methoxy-1(3H)-isobenzofuranone, possesses a core phthalide structure with a methoxy group at the 3-position.^[1] This substitution influences its chemical and physical properties.

Identifier	Value
IUPAC Name	3-methoxy-2-benzofuran-1(3H)-one
CAS Number	4122-57-0[1]
Molecular Formula	C ₉ H ₈ O ₃ [4]
Molecular Weight	164.16 g/mol [4]
InChI	InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3
InChIKey	OIIJJGAFRGJQSQ-UHFFFAOYSA-N
Canonical SMILES	COC1C2=CC=CC=C2C(=O)O1

Table 1: Chemical Identifiers for **3-Methoxyphthalide**

Quantitative physical and chemical properties of **3-Methoxyphthalide** are summarized in the table below.

Property	Value
Melting Point	45 °C[5]
Boiling Point	146 °C / 12 mmHg[5]
Density (Predicted)	1.25±0.1 g/cm ³ [5]
Appearance	Off-White Solid[5]
Solubility	Chloroform (Slightly), Methanol (Slightly)[5]

Table 2: Physical and Chemical Properties of **3-Methoxyphthalide**

Synthesis

A plausible and efficient method for the synthesis of **3-Methoxyphthalide** involves the reduction of 3-methoxyphthalic anhydride. This transformation can be achieved using a mild reducing agent such as sodium borohydride.[4]

Experimental Protocol: Reduction of 3-Methoxyphthalic Anhydride

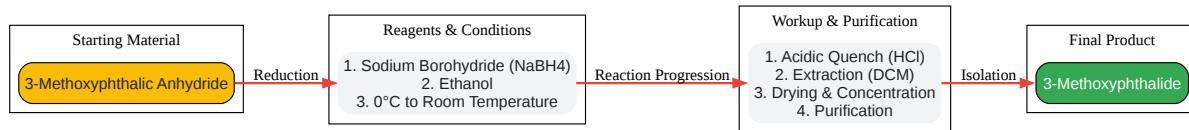
Materials:

- 3-Methoxyphthalic anhydride
- Sodium borohydride (NaBH_4)
- Anhydrous Ethanol
- Hydrochloric acid (1 M)
- Dichloromethane
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphthalic anhydride (1 equivalent) in anhydrous ethanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **3-Methoxyphthalide**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization.



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Caption: Synthetic workflow for the preparation of **3-Methoxyphthalide**.

Spectroscopic Data

The structural elucidation of **3-Methoxyphthalide** is supported by various spectroscopic techniques.

Technique	Key Features
¹ H NMR	Spectra available from SpectraBase. [1] Expected signals include a singlet for the methoxy protons, a signal for the proton at the 3-position, and signals for the aromatic protons.
¹³ C NMR	Expected signals include a peak for the methoxy carbon, the carbonyl carbon, the carbon at the 3-position, and the aromatic carbons.
IR Spectroscopy	Expected characteristic absorptions for a lactone carbonyl (C=O) group (around 1760 cm^{-1}), C-O stretching, and aromatic C-H stretching.
Mass Spectrometry	The molecular ion peak (M^+) is expected at m/z 164.0473, corresponding to the molecular formula $\text{C}_9\text{H}_8\text{O}_3$.

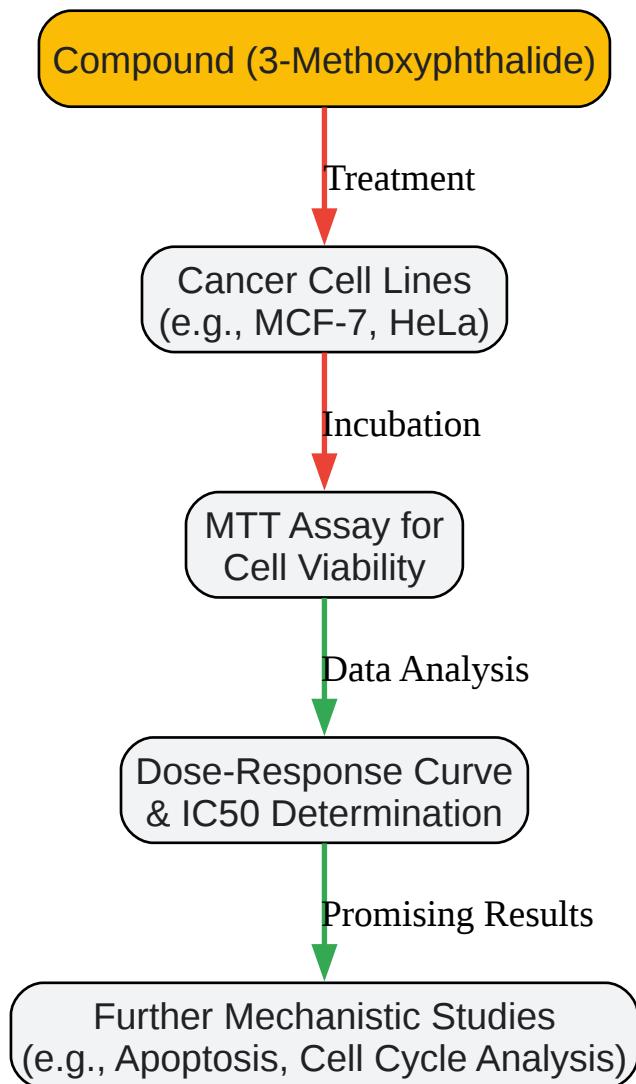
Table 3: Spectroscopic Data Summary for **3-Methoxyphthalide**

Biological Activity and Potential Applications

While specific biological studies on **3-Methoxyphthalide** are limited, the broader class of phthalides has demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[\[2\]](#)[\[3\]](#) For instance, certain 3-arylphthalides have shown antioxidant and anti-inflammatory properties by inhibiting nitric oxide production in microglia and macrophage cells.[\[2\]](#)

It has been noted that 3-Methoxyisobenzofuran-1(3H)-one serves as a reagent in the synthesis of vitamin K and related naphthoquinones, suggesting its utility as a building block in the preparation of biologically active molecules.[\[5\]](#)

The potential biological activities of phthalides can be explored through various screening assays. A general workflow for evaluating the cytotoxic potential of a novel compound like **3-Methoxyphthalide** is outlined below.



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Caption: General workflow for in vitro cytotoxicity screening.

Given the structural similarity to other biologically active phthalides, **3-Methoxyphthalide** represents a molecule of interest for further investigation in various therapeutic areas.

Safety and Handling

A comprehensive safety data sheet (SDS) for **3-Methoxyphthalide** is not readily available. However, based on the SDS for related compounds like 3-methylphthalic anhydride, standard laboratory safety precautions should be observed.^[3] This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be handled in

a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

3-Methoxyphthalide is a readily synthesizable phthalide derivative with well-defined chemical and physical properties. While its specific biological profile remains to be fully elucidated, the known activities of the phthalide class of compounds suggest its potential as a valuable scaffold in drug discovery and development. Further research into its pharmacological effects is warranted to explore its therapeutic potential.

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